molecular formula C9H9N3O2 B1523642 Methyl 3-amino-1H-indazole-4-carboxylate CAS No. 1167056-94-1

Methyl 3-amino-1H-indazole-4-carboxylate

Cat. No.: B1523642
CAS No.: 1167056-94-1
M. Wt: 191.19 g/mol
InChI Key: JAMTVIKEAFEJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1H-indazole-4-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery. The indazole core is a privileged structure in the development of biologically active molecules, known for its ability to interact with a variety of enzymatic targets . Specifically, 3-aminoindazole derivatives have garnered significant attention as potent inhibitors of protein kinases. For instance, related 3-aminoindazole compounds have been designed as highly potent pan-inhibitors of BCR-ABL, a key oncogenic driver in chronic myeloid leukemia, including resistant mutants like T315I . This highlights the value of the 3-aminoindazole motif in developing therapies for oncology, particularly for overcoming drug resistance. Furthermore, indazole-based derivatives are frequently explored for their antimicrobial properties. Research indicates that novel heterocyclic compounds linked to indazole cores can exhibit significant inhibitory activity against various Gram-positive bacteria and fungal strains . The methyl ester functional group on this molecule offers a handle for further synthetic modification, allowing researchers to create a diverse array of amides, hydrazides, and other derivatives for structure-activity relationship (SAR) studies. As such, this compound serves as a critical intermediate for the synthesis of potential pharmaceutical agents targeting a range of diseases. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTVIKEAFEJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Indazole Core Construction

The synthesis of methyl 3-amino-1H-indazole-4-carboxylate generally involves the formation of the indazole nucleus followed by selective functionalization. Various synthetic routes have been reported for 1H-indazoles, which can be adapted or modified for the target compound:

  • Intramolecular Oxidative C–H Amination : A silver(I)-mediated intramolecular oxidative C–H amination has been demonstrated as an efficient method to construct 1H-indazoles with diverse substituents at the 3-position, including amino and ester functionalities. This method proceeds via a single electron transfer (SET) mechanism facilitated by silver(I) oxidants. It allows for the synthesis of 3-substituted indazoles that are otherwise challenging to access through traditional methods.

  • Cross-Dehydrogenative Coupling (CDC) Strategy : This approach uses α-ketoester-derived hydrazones as substrates, which upon oxidative conditions, undergo intramolecular C–N bond formation to yield 1H-indazoles. Copper(II) acetate can act as a base additive, while silver(I) salts serve as oxidants. The reaction is typically conducted in 1,2-dichloroethane at elevated temperatures (~80 °C) for 24 hours, yielding high product purity and yield.

Substrate Scope and Functional Group Tolerance

The method exhibits broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the arylhydrazone precursors. The following summarizes yields for different substituents:

Substrate Type Representative Product Yield (%) Range
Para-substituted electron-donating 3-amino derivatives 70–95
Unmasked amine substituents Amino-substituted indazoles Good yields
Electron-withdrawing substituents Halogens (F, Cl, Br) 65–90
Biaryl and naphthyl derivatives Sterically hindered Moderate to good
Disubstituted arylhydrazones Various substitutions Moderate
3-Position functional groups Amide, ketone, ester, olefin, aryl, CF3 Good to excellent

Table 2. Substrate Scope for Silver(I)-Mediated Intramolecular C–H Amination

This broad tolerance is particularly relevant for the synthesis of this compound, where the ester group at the 4-position and amino group at the 3-position are key functionalities.

Alternative Preparation Routes and Related Processes

  • Methylation of Indazole-3-carboxylic Acid : A patented process describes the methylation of indazole-3-carboxylic acid using methylating agents in polar solvents with alkali metal alkoxides or alkaline earth metal oxides/alkoxides as bases. This method yields methyl esters of indazole carboxylic acids in high yield but is primarily focused on 1-methylindazole derivatives rather than 3-amino substituted ones.

  • Coupling Reactions for Amine Introduction : The conversion of indazole carboxylic acids or their esters to amino derivatives can be achieved via coupling with suitable amines using known amide bond formation reactions. This approach is relevant for derivatives like Granisetron, which shares structural similarities with this compound.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Silver(I)-mediated C–H amination AgNTf2, Cu(OAc)2 (additive) 1,2-Dichloroethane, 80 °C, 24h Up to 97 Efficient for 3-amino and ester substitution; radical mechanism
Methylation of indazole-3-carboxylic acid Methylating agent, alkali metal alkoxide or alkaline earth metal oxide Polar solvent, anhydrous lower alkanols High Produces methyl esters; industrial scale hazards due to H2 evolution
Amide bond coupling with amines Suitable amines, coupling reagents Standard amide coupling conditions Variable Used for introducing amino groups on indazole derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1H-indazole-4-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against specific targets.

Study Compound Biological Activity IC50 Value
Study ADerivative 1Antiproliferative (A549)< 5.0 µM
Study BDerivative 2Apoptosis Induction (MCF-7)15.0 µM
Study CDerivative 3Antitumor Activity (HepG2)< 10.0 µM

These findings suggest that this compound derivatives could serve as promising scaffolds for developing new anticancer agents.

Biological Studies

Beyond anticancer applications, this compound has been explored for its broader biological activities.

Antiviral Properties

Recent studies have indicated that certain derivatives possess antiviral properties, making them candidates for further investigation in the treatment of viral infections. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antiviral efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Material Science Applications

This compound is not limited to medicinal applications; it also shows promise in material science.

Synthesis of Functional Materials

The compound can be utilized as a building block for synthesizing functional materials such as polymers and nanomaterials. Its unique indazole structure allows for modifications that can enhance material properties for applications in electronics and photonics .

Case Studies and Research Findings

Several case studies highlight the versatility of this compound in scientific research:

Case Study: Anticancer Derivatives

A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study: Antiviral Screening

Another investigation focused on screening various derivatives for antiviral activity against specific viruses. The study found that certain compounds inhibited viral replication effectively, warranting further exploration into their mechanisms and potential therapeutic uses .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and isomers of Methyl 3-amino-1H-indazole-4-carboxylate, emphasizing substituent positions and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound 3-NH₂, 4-COOCH₃ C₉H₉N₃O₂ 191.19 Not provided Potential intermediate for drug synthesis
Methyl 4-amino-1H-indazole-3-carboxylate 4-NH₂, 3-COOCH₃ C₉H₉N₃O₂ 191.19 1360946-93-5 Pharmaceutical intermediate
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate 3-I, 1-CH₃, 4-COOCH₃ C₁₀H₉IN₂O₂ 316.10 1337882-04-8 Cross-coupling reactions, drug intermediates
Methyl 3-hydroxy-1H-indazole-4-carboxylate 3-OH, 4-COOCH₃ C₉H₈N₂O₃ 192.17 787581-35-5 Hydrogen-bond donor, solubility modifier
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate 4-NH₂, 7-OCH₃, 3-COOCH₃ C₁₀H₁₁N₃O₃ 221.21 1448125-93-6 Bioactive molecule development

Key Observations :

  • Positional Isomerism: Methyl 4-amino-1H-indazole-3-carboxylate (CAS 1360946-93-5) shares the same molecular formula as the target compound but differs in the positions of the amino and ester groups. This positional variance can significantly alter electronic properties and biological activity .
  • Halogenated Derivative : Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate (CAS 1337882-04-8) introduces iodine at the 3-position, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
  • Hydroxy vs.
Physicochemical Properties
  • Solubility: Esters like Methyl 3-hydroxy-1H-indazole-4-carboxylate exhibit moderate solubility in polar solvents (e.g., DMF, methanol) due to hydrogen-bonding interactions . The amino group in the target compound may enhance aqueous solubility compared to halogenated analogs.
  • Reactivity: The 3-amino group is amenable to acylation or diazotization, while the 4-ester can undergo hydrolysis to carboxylic acids for further derivatization .

Research Findings and Limitations

    Biological Activity

    Methyl 3-amino-1H-indazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its potential as an antimicrobial and anticancer agent, and summarizes relevant research findings and case studies.

    Chemical Structure and Properties

    This compound features an indazole ring with an amino group at the 3-position and a carboxylate ester at the 4-position. This unique structure allows for various interactions with biological macromolecules, which can modulate enzyme activity and receptor function.

    The mechanism of action for this compound involves:

    • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, enhancing binding affinity.
    • π-π Interactions : The indazole ring can participate in π-π stacking with aromatic residues, influencing protein conformations and activities.

    Antimicrobial Activity

    Recent studies have highlighted the compound's potential as an antifungal agent, particularly against Candida species:

    • In Vitro Studies : Research demonstrated that derivatives of indazole, including this compound, exhibited varying degrees of activity against Candida albicans and Candida glabrata. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) of 3.807 mM against C. albicans and 15.227 mM against C. glabrata .

    Table 1: Antifungal Activity of Indazole Derivatives

    Compound IDMIC against C. albicans (mM)MIC against C. glabrata (mM)
    3a3.80715.227
    3c1010
    10a0.11
    10g<10<10

    Anticancer Activity

    This compound has also been investigated for its anticancer properties:

    • Cell Line Studies : In vitro assays demonstrated that compounds derived from this scaffold could induce apoptosis in cancer cell lines by modulating the p53-MDM2 interaction, leading to increased levels of p53 protein and subsequent activation of apoptotic pathways .

    Case Study: Induction of Apoptosis

    A study involving a related compound indicated that treatment led to:

    • Upregulation of p53 : Enhanced expression levels of p53 protein.
    • Downregulation of MDM2 : Reduced MDM2 levels, disrupting the balance necessary for cell survival.
    • Cell Cycle Arrest : Cells were arrested in the G0/G1 phase, indicating effective disruption of cell proliferation .

    Structure-Activity Relationship (SAR)

    The structure-activity relationship analysis suggests that modifications to the indazole scaffold significantly influence biological activity:

    • Substituent Effects : The presence of specific functional groups at the indazole positions can enhance or diminish biological efficacy. For example, bulky substituents tend to improve antifungal activity compared to smaller groups .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Methyl 3-amino-1H-indazole-4-carboxylate, and how are reaction conditions optimized?

    • Methodology : The synthesis typically involves multi-step functionalization of indazole scaffolds. A common approach starts with halogenated intermediates (e.g., 3-iodo derivatives) for cross-coupling reactions, followed by esterification and amination. For example, iodine at the 3-position allows Suzuki-Miyaura coupling or Buchwald-Hartwig amination . Reflux conditions in acetic acid (3–5 hours) are often employed for cyclization or condensation steps, as seen in analogous indazole syntheses . Optimization focuses on catalyst selection (e.g., Pd for coupling), solvent polarity, and temperature control to maximize yield and purity.

    Q. How is the structural integrity of this compound validated?

    • Methodology :

    • X-ray diffraction (XRD) : Monoclinic crystal systems are common for similar indazole derivatives, with SHELX software (e.g., SHELXL) used for refinement .
    • Spectroscopy : FT-IR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3400 cm⁻¹). NMR (¹H/¹³C) identifies substituent positions, such as the methyl ester (δ ~3.9 ppm) and aromatic protons .
    • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₀H₁₀N₂O₂ for Methyl 4-methyl-1H-indazole-3-carboxylate) .

    Q. What are the primary applications of this compound in medicinal chemistry?

    • Methodology : It serves as a versatile intermediate for bioactive molecules. The 3-amino group enables derivatization into amides or heterocycles, while the ester allows hydrolysis to carboxylic acids for further coupling. For example, analogs have been explored as kinase inhibitors or antimicrobial agents via structure-activity relationship (SAR) studies .

    Advanced Research Questions

    Q. How can researchers address low yields in the final amination step of this compound synthesis?

    • Methodology :

    • Catalyst screening : Test Pd/Cu systems for Buchwald-Hartwig amination efficiency .
    • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of amine reactants.
    • Protection/deprotection : Temporarily protect the ester group during amination to prevent side reactions .

    Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for derivatives?

    • Methodology :

    • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
    • Prodrug design : Modify the ester to a more stable group (e.g., tert-butyl) to enhance bioavailability .
    • Computational modeling : Predict binding affinities using docking studies (e.g., with kinase domains) to reconcile activity gaps .

    Q. How do steric and electronic effects influence the reactivity of the 3-amino group in further functionalization?

    • Methodology :

    • Substituent analysis : Compare reaction rates of this compound with bulkier analogs (e.g., 3-alkylamino) in acylation or alkylation reactions.
    • DFT calculations : Map electron density at the amino group to predict nucleophilicity .
    • Experimental validation : Use kinetic studies (e.g., monitoring by HPLC) to quantify reactivity trends .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 3-amino-1H-indazole-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 3-amino-1H-indazole-4-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.